molecular formula C17H26O2 B6168056 5-(4-hexylphenyl)pentanoic acid CAS No. 147427-43-8

5-(4-hexylphenyl)pentanoic acid

Cat. No. B6168056
M. Wt: 262.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hexylphenyl)pentanoic acid (HPPA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of pentanoic acid, which is a five-carbon saturated fatty acid. HPPA is commonly used in scientific research as it has an interesting set of properties, including high solubility in water, good thermal stability, and low toxicity. It is also used in various industrial applications due to its low cost and availability.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 5-(4-hexylphenyl)pentanoic acid can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-hexylbenzaldehyde, ethyl acetoacetate, sodium ethoxide, hydrochloric acid, sodium hydroxide, sodium bicarbonate, pentanoic acid

Reaction
Step 1: Condensation of 4-hexylbenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-hexylphenylpent-3-en-2-one., Step 2: Hydrolysis of 4-hexylphenylpent-3-en-2-one with hydrochloric acid to form 5-(4-hexylphenyl)pentanoic acid., Step 3: Purification of the product through neutralization with sodium hydroxide and washing with sodium bicarbonate.

Mechanism Of Action

The mechanism of action of 5-(4-hexylphenyl)pentanoic acid is not fully understood. However, it is believed that 5-(4-hexylphenyl)pentanoic acid binds to the active sites of enzymes, thereby inhibiting their activity. Additionally, 5-(4-hexylphenyl)pentanoic acid is believed to interact with cell membrane receptors, which can lead to changes in the activity of specific cell signaling pathways.

Biochemical And Physiological Effects

5-(4-hexylphenyl)pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 5-(4-hexylphenyl)pentanoic acid has been shown to activate certain types of cell signaling pathways, such as those involved in cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

5-(4-hexylphenyl)pentanoic acid has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available. Additionally, 5-(4-hexylphenyl)pentanoic acid has a high solubility in water and is thermally stable, making it ideal for use in a variety of laboratory experiments. However, 5-(4-hexylphenyl)pentanoic acid can be toxic at high concentrations, so it is important to use the appropriate concentration when conducting experiments.

Future Directions

Due to its unique properties, 5-(4-hexylphenyl)pentanoic acid has potential applications in a variety of areas. One potential application is in the development of new drugs and therapies. 5-(4-hexylphenyl)pentanoic acid could be used to study the mechanisms of action of new drugs and therapies, as well as to study the effects of drugs on the body. Additionally, 5-(4-hexylphenyl)pentanoic acid could be used in the development of new diagnostic tools, such as biomarkers for disease diagnosis. Finally, 5-(4-hexylphenyl)pentanoic acid could be used in the development of new materials and technologies, such as sensors and actuators.

Scientific Research Applications

5-(4-hexylphenyl)pentanoic acid is widely used in scientific research due to its unique properties. It is commonly used as a substrate in biochemical and physiological studies, as well as in the study of enzyme kinetics. 5-(4-hexylphenyl)pentanoic acid is also used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways. Additionally, 5-(4-hexylphenyl)pentanoic acid is used to study the mechanisms of drug action, as well as the effects of drugs on the body.

properties

CAS RN

147427-43-8

Product Name

5-(4-hexylphenyl)pentanoic acid

Molecular Formula

C17H26O2

Molecular Weight

262.4

Purity

95

Origin of Product

United States

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